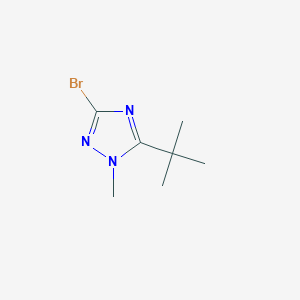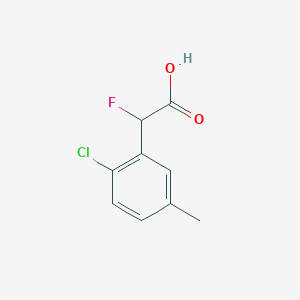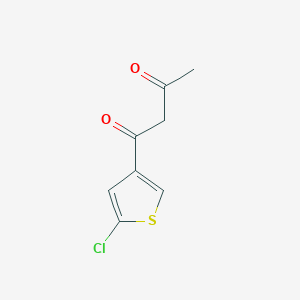![molecular formula C9H3N3O2 B13075086 Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
Pyrrolo[2,3-g]indazole-7,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a heterocyclic compound that belongs to the class of indazoles This compound is characterized by its unique fused ring structure, which includes both pyrrole and indazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where the formation of C-N and N-N bonds occurs without the need for a catalyst or solvent .
Industrial Production Methods: Industrial production of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione may leverage scalable and sustainable methods. A practical approach involves the use of a Cu/Fe co-catalyst system that operates at moderate temperatures (around 50°C) in an aqueous medium. This method is environmentally benign and allows for easy product isolation .
化学反应分析
Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as the Vilsmeier-Haack and Mannich reactions typically occur at the 3 and 8 positions of the compound.
Oxidation and Reduction: These reactions can be facilitated by common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, which can exhibit different chemical and biological properties .
科学研究应用
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has a wide range of applications in scientific research:
作用机制
The mechanism by which Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione exerts its effects involves the inhibition of specific molecular targets. For example, it can inhibit neuraminidases, which are enzymes that facilitate the spread of viral infections. The compound forms stable complexes with the active sites of these enzymes, thereby preventing their activity . Molecular dynamic simulations have shown that the ethyl ester moiety and hydroxy groups in the compound contribute to its binding affinity .
相似化合物的比较
Pyrrolo[2,3-e]indazole: Known for its dual activity against viral and bacterial neuraminidases.
Pyrrolo[2,3-f]indole: Exhibits similar electrophilic substitution reactions and has been studied for its antimicrobial properties.
Pyrrolo[3,2-e]indole: Another compound with a similar structure, known for its electrophilic substitution reactions.
Uniqueness: Its unique fused ring structure also contributes to its distinct chemical properties and reactivity .
属性
分子式 |
C9H3N3O2 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
pyrrolo[2,3-g]indazole-7,8-dione |
InChI |
InChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H |
InChI 键 |
JPVRTIFGDCYCEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


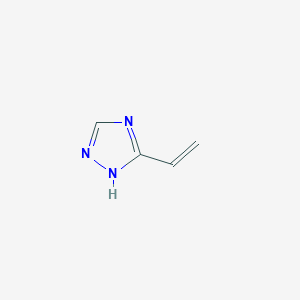
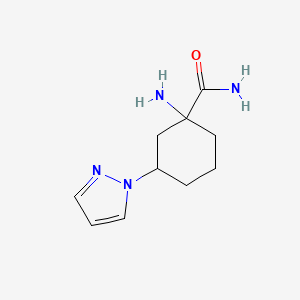
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
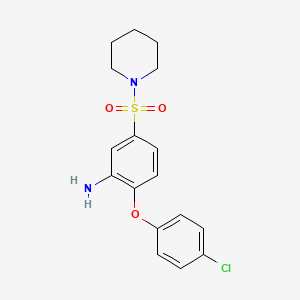
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

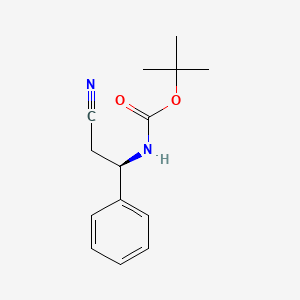
![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
